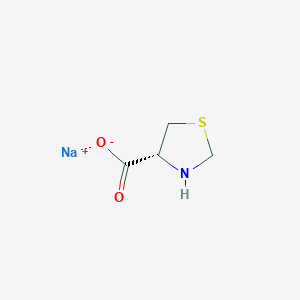
Sodium (R)-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (R)-thiazolidine-4-carboxylate, also known as cysteine sulfinate, is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of cysteine, an amino acid that plays a crucial role in many biological processes. Sodium (R)-thiazolidine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Sodium (R)-thiazolidine-4-carboxylate is complex and involves multiple pathways. This molecule can act as a direct antioxidant, scavenging free radicals and reducing oxidative stress. It can also modulate the activity of various enzymes involved in redox signaling, including glutathione peroxidase and superoxide dismutase. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to activate the Nrf2 pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Effets Biochimiques Et Physiologiques
Sodium (R)-thiazolidine-4-carboxylate has a wide range of biochemical and physiological effects, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to have a protective effect on neuronal cells, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its well-established safety profile. This molecule has been extensively studied and has been shown to be non-toxic at therapeutic doses. In addition, Sodium (R)-thiazolidine-4-carboxylate is relatively easy to synthesize and purify, making it a convenient molecule for use in research.
One limitation of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer the molecule in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential therapeutic applications.
Orientations Futures
There are several future directions for research on Sodium (R)-thiazolidine-4-carboxylate. One promising avenue is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential role in modulating redox signaling pathways. Finally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of Sodium (R)-thiazolidine-4-carboxylate, including its bioavailability and metabolism in vivo.
Méthodes De Synthèse
Sodium (R)-thiazolidine-4-carboxylate can be synthesized through several methods, including the reaction of Sodium (R)-thiazolidine-4-carboxylate with formaldehyde and sodium bisulfite, or by the reaction of Sodium (R)-thiazolidine-4-carboxylate with thionyl chloride followed by reaction with sodium hydroxide. The purity and yield of the final product can be optimized by careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
Sodium (R)-thiazolidine-4-carboxylate has been extensively studied for its potential therapeutic applications, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types.
Propriétés
Numéro CAS |
100208-30-8 |
|---|---|
Nom du produit |
Sodium (R)-thiazolidine-4-carboxylate |
Formule moléculaire |
C4H6NNaO2S |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
sodium;(4R)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C4H7NO2S.Na/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
Clé InChI |
YWLXEQKAKDKVBQ-DFWYDOINSA-M |
SMILES isomérique |
C1[C@H](NCS1)C(=O)[O-].[Na+] |
SMILES |
C1C(NCS1)C(=O)[O-].[Na+] |
SMILES canonique |
C1C(NCS1)C(=O)[O-].[Na+] |
Autres numéros CAS |
100208-30-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



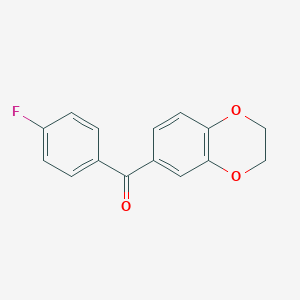
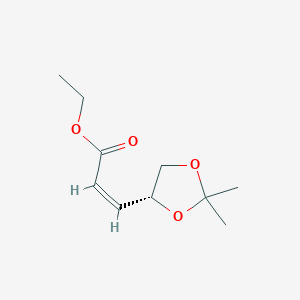
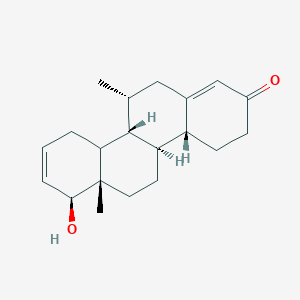
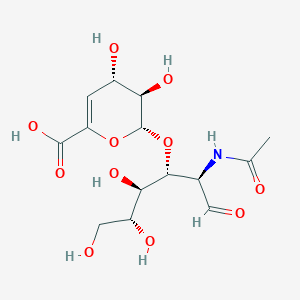
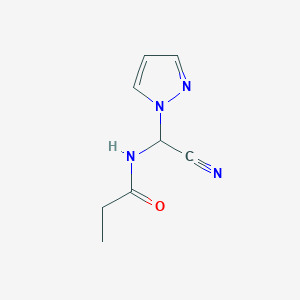
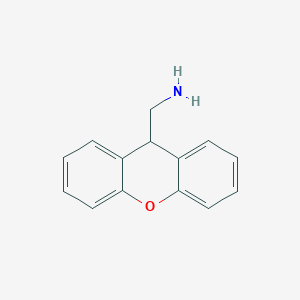
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
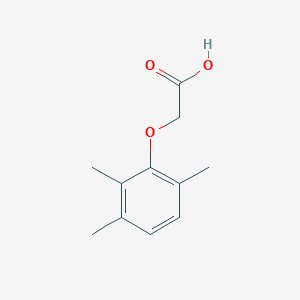
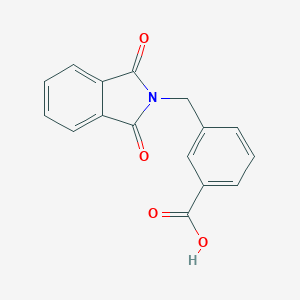
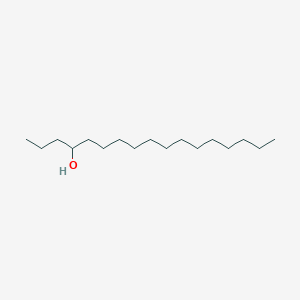
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
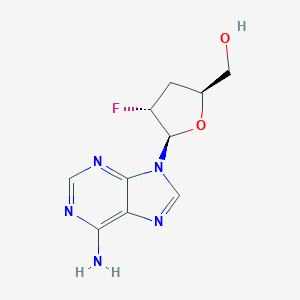
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)